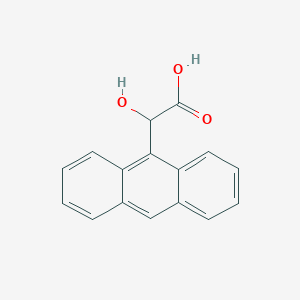

2-(9-Anthryl)-2-hydroxyacetic Acid

Description

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

2-anthracen-9-yl-2-hydroxyacetic acid |

InChI |

InChI=1S/C16H12O3/c17-15(16(18)19)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,17H,(H,18,19) |

InChI Key |

PDANNFQZVVHIER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Solvent-Free Friedel-Crafts Reaction to Obtain Ethyl (9-Anthryl)glyoxylate

A key precursor in the synthesis of this compound is ethyl (9-anthryl)glyoxylate. This compound can be synthesized via a green chemistry-based, solvent-free Friedel-Crafts reaction conducted at room temperature. This method offers high regioselectivity and avoids the use of harmful solvents, making it environmentally favorable.

- Reaction conditions: Solvent-free, room temperature.

- Outcome: Highly regioselective formation of ethyl (9-anthryl)glyoxylate in good yield.

Reduction to Ethyl (9-Anthryl)hydroxyacetate

Ethyl (9-anthryl)glyoxylate is then reduced to ethyl (9-anthryl)hydroxyacetate using sodium borohydride (NaBH4) as the reducing agent.

Hydrolysis to this compound

Hydrolysis of ethyl (9-anthryl)hydroxyacetate under appropriate conditions yields racemic this compound.

- Hydrolysis conditions: Typically acidic or basic aqueous conditions.

- Product: Racemic mixture of (9-anthryl)hydroxyacetic acid.

Chiral Resolution of Racemic Acid

The racemic acid can be resolved into its enantiomers by forming diastereomeric salts with chiral amines such as (-)-ephedrine. Crystallization of these salts allows separation of enantiomers.

- Resolving agent: (-)-Ephedrine.

- Method: Crystallization of diastereomeric salts.

- Structural confirmation: X-ray diffraction analysis of crystals confirms the structure and resolution.

Alternative Derivative Preparation

Methylation of ethyl (9-anthryl)hydroxyacetate with methyl iodide (CH3I) in the presence of silver oxide (Ag2O) followed by hydrolysis can produce (9-anthryl)methoxyacetic acid as a derivative.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Anthracene | Solvent-free Friedel-Crafts, r.t. | Ethyl (9-anthryl)glyoxylate | Regioselective synthesis |

| 2 | Ethyl (9-anthryl)glyoxylate | NaBH4 | Ethyl (9-anthryl)hydroxyacetate | Nearly quantitative reduction |

| 3 | Ethyl (9-anthryl)hydroxyacetate | Hydrolysis (acidic/basic) | Racemic this compound | Racemic mixture |

| 4 | Racemic acid + (-)-ephedrine | Crystallization | Enantiomerically resolved salts | Chiral resolution confirmed by XRD |

| 5 | Ethyl (9-anthryl)hydroxyacetate | CH3I, Ag2O, hydrolysis | (9-Anthryl)methoxyacetic acid | Derivative preparation |

Detailed Research Findings

The solvent-free Friedel-Crafts reaction is notable for its green chemistry approach, avoiding organic solvents and proceeding efficiently at room temperature, which is advantageous for scale-up and environmental safety.

The reduction with sodium borohydride proceeds with high yield, indicating that the keto group in ethyl (9-anthryl)glyoxylate is readily reduced to the hydroxy ester without significant side reactions.

Hydrolysis of the ester to the acid is straightforward, yielding the racemate. The racemic mixture requires resolution for applications needing enantiopure compounds.

Chiral resolution using (-)-ephedrine is effective, and the structures of the resolved salts have been confirmed by X-ray crystallography, providing unambiguous proof of stereochemistry and purity.

The methylation and subsequent hydrolysis to produce (9-anthryl)methoxyacetic acid demonstrate the versatility of the hydroxyacetate intermediate for further functionalization.

Analytical Data and Characterization

X-ray Diffraction: Used to confirm the crystal structures of both the racemic and resolved forms of (9-anthryl)hydroxyacetic acid salts.

NMR Spectroscopy: ^1H and ^13C NMR are standard for confirming the structure of intermediates and final products, especially to verify the presence of hydroxy and carboxylic acid groups.

Chromatographic Resolution: Enantiomeric separation can be monitored by chiral HPLC using polysaccharide-based chiral stationary phases, with mobile phases such as hexane/isopropanol mixtures. Separation factors (α) and retention times are used to evaluate resolution efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(9-Anthryl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The anthracene moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) is frequently used for reduction reactions.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

2-(9-Anthryl)-2-hydroxyacetic acid has diverse applications in scientific research:

Medicine: Investigated for its potential use in drug development and as a molecular probe.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-anthryl)-2-hydroxyacetic acid involves its interaction with molecular targets through its anthracene moiety. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in NMR spectroscopy, the compound acts as a chiral derivatizing agent, forming diastereomeric complexes with carboxylic acids, which can then be analyzed to determine their absolute configuration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-Anthryl(methoxy)acetic Acid

- Molecular Formula : C₁₇H₁₄O₃

- Molecular Weight : 266.30 g/mol

- Key Differences :

- The methoxy (-OCH₃) group replaces the hydroxy (-OH) group, reducing polarity and hydrogen-bonding capacity.

- Higher molecular weight (266.30 vs. 252.26 g/mol) due to the additional methyl group.

- Applications : Likely serves as a synthetic intermediate or protecting group derivative in organic synthesis due to its reduced acidity compared to the hydroxy analog .

Substituted Phenyl-Hydroxyacetic Acids (e.g., Chlorophenyl Derivatives)

- Example : (S)-2-(2-Chlorophenyl)-2-hydroxyacetic acid

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.59 g/mol

- Key Differences: Smaller aromatic substituents (monocyclic phenyl vs. tricyclic anthryl) enhance solubility in polar solvents. Electron-withdrawing chlorine substituents increase acidity (lower pKa) compared to the anthryl derivative.

- Applications : Commonly used as pharmaceutical intermediates or metabolites, as seen in studies on erythromycin analogs and drug synthesis .

9-Anthryl Acetate

- Molecular Formula : C₁₆H₁₂O₂

- Molecular Weight : 236.26 g/mol

- Key Differences :

- The carboxylic acid group is replaced by an acetate ester (-OAc), eliminating acidic protons and reducing water solubility.

- Lower oxygen content (O₂ vs. O₃) decreases polarity.

- Applications : Used in materials science or as a precursor in esterification reactions .

Glycolic Acid

- Molecular Formula : C₂H₄O₃

- Molecular Weight : 76.05 g/mol

- Key Differences :

- Lacks aromatic substituents, resulting in high water solubility and simplicity.

- Lower molecular weight and absence of chiral centers.

- Applications : Widely employed in cosmetics (e.g., exfoliants) and industrial cleaning agents due to its mild acidity and biodegradability .

Data Table: Comparative Analysis of Key Properties

Biological Activity

2-(9-Anthryl)-2-hydroxyacetic acid, also known as 9-anthryl hydroxyacetic acid, is a compound that has garnered attention for its diverse biological activities. This article delves into its structural characteristics, biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyacetic acid backbone with a 9-anthryl group attached to the second carbon atom. The presence of both the hydroxyl group and the anthracene moiety contributes to its unique reactivity and biological activity. Its molecular formula is CHO, and it exhibits properties that make it suitable for various applications in pharmaceuticals and materials science.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Properties : The compound demonstrates notable antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases. Its ability to scavenge free radicals has been confirmed through various assays, including DPPH and ABTS tests.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited. Further research is needed to establish its potential as an antimicrobial agent.

- Chiral Resolution : Studies utilizing capillary electrophoresis have shown that this compound can interact selectively with enantiomers in biological systems, indicating its utility in chiral resolution processes.

Synthesis Methods

The synthesis of this compound has been explored through various chemical pathways. Common methods include:

- Condensation Reactions : These involve the reaction of anthracene derivatives with hydroxyacetic acid under controlled conditions to yield the desired product.

- Electrophilic Substitution : This method leverages the electrophilic nature of the anthracene moiety to facilitate the introduction of the hydroxyacetic acid group.

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 9-Anthrylmethoxyacetic Acid | Contains a methoxy group instead of hydroxyl | Potential for different biological activity |

| 9-Anthrylmethyl Acetic Acid | Features a methyl group instead of hydroxyl | Variation in solubility and reactivity |

| 2-Hydroxyacetic Acid | Simpler structure without anthracene moiety | Commonly used in various industrial applications |

This table highlights how the combination of an anthracene moiety and hydroxyacetic acid backbone provides distinct advantages in biological and material sciences for this compound compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

- Antioxidant Activity Study : In vitro assays revealed that this compound effectively scavenges free radicals, showcasing its potential as a therapeutic agent against oxidative stress-related diseases. The DPPH assay indicated a significant reduction in radical concentration when treated with varying concentrations of the compound.

- Chiral Interaction Research : A study focusing on capillary electrophoresis demonstrated that this compound could selectively bind to specific enantiomers, suggesting its application in chiral separation techniques which are vital in pharmaceutical development.

- Antimicrobial Screening : Although initial screening suggested potential antimicrobial activity, further investigations are necessary to quantify its effectiveness against specific bacterial strains. Future studies should focus on determining minimum inhibitory concentrations (MICs) across a range of pathogens.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2-(9-Anthryl)-2-hydroxyacetic Acid in laboratory settings?

- Methodological Answer : Adhere to GHS classifications for flammable solids (Category 1,2) and skin corrosion/irritation (Category 1A-C) . Use PPE (gloves, lab coats, eye protection), ensure proper ventilation, and avoid dust formation. For spills, neutralize with sand or vermiculite, then transfer to labeled containers for disposal. Always consult safety data sheets (SDS) for emergency measures, including first-aid protocols for inhalation, skin contact, or ingestion .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic validation, as demonstrated in structural studies of analogous compounds like 2-(2-methoxyphenyl)acetic acid . Supplement with H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate results using computational tools like SHELX and WinGX for refinement .

Q. What are the primary research applications of this compound in material science?

- Methodological Answer : The anthracene moiety enables applications in fluorescent probes or optoelectronic materials. Design experiments to test photophysical properties (e.g., fluorescence quantum yield) under varying pH and solvent conditions. Compare with structurally similar compounds like 9-Anthryl(methoxy)acetic acid, noting electronic effects of substituents .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound?

- Methodological Answer : Discrepancies (e.g., conflicting NMR shifts) may arise from impurities or tautomerism. Employ heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous peaks. Use computational chemistry (DFT calculations) to predict spectra and compare with experimental data. Re-crystallize the compound to assess purity, as demonstrated in crystallographic studies of related acids .

Q. What strategies are effective in separating this compound from complex reaction mixtures?

- Methodological Answer : Optimize solvent extraction by adjusting pH and extractant concentration, as shown in rare earth separations using trifunctional extractants like 2-(bis((2-ethylhexyl)oxy)phosphoryl)-2-hydroxyacetic acid . For chromatography, use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Monitor separation efficiency via UV-Vis at anthracene’s absorption maxima (~365 nm).

Q. How does the presence of functional groups in this compound influence metal ion selectivity in solvent extraction systems?

- Methodological Answer : The hydroxyl and carboxylic acid groups enhance chelation with metal ions. Conduct competitive extraction experiments (e.g., between Y and lanthanides) to quantify selectivity. Vary parameters like aqueous phase pH and ionic strength, referencing studies on phosphoryl-hydroxyacetic acid derivatives . Use Job’s plot analysis to determine stoichiometry of metal-ligand complexes.

Q. How can thermal decomposition pathways of this compound be analyzed to ensure safe handling?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify decomposition products (e.g., CO, anthracene derivatives). Compare results with SDS warnings on toxic fume release during combustion . Optimize storage conditions (dry, inert atmosphere) to prevent degradation, and validate stability via accelerated aging studies.

Data Contradiction and Optimization

Q. How to resolve conflicting reports on the fluorescence efficiency of this compound?

- Methodological Answer : Contradictions may stem from solvent polarity or aggregation effects. Systematically test fluorescence quantum yield in solvents of varying polarity (e.g., hexane vs. DMSO). Use time-resolved fluorescence to assess excited-state dynamics. Compare with anthracene derivatives (e.g., 9-Anthryl(methoxy)acetic acid) to isolate structural contributions .

Q. What experimental design considerations are critical for optimizing the synthesis yield of this compound?

- Methodological Answer : Prioritize regioselective coupling of anthracene with hydroxyacetic acid precursors. Screen catalysts (e.g., Pd for cross-coupling) and reaction temperatures. Monitor reaction progress via TLC and isolate intermediates for NMR validation. Reference solvent extraction studies to refine purification steps, ensuring minimal product loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.